4,6-Dibromo-1H-indazol-3-amine
描述
Overview of the Indazole Heterocyclic System as a Pharmacologically Important Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govmdpi.com This structural motif is rarely found in nature but has proven to be of immense value in synthetic chemistry and drug discovery. nih.govthieme-connect.de The unique arrangement of atoms in the indazole ring allows for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. researchgate.netexlibrisgroup.com
The versatility of the indazole scaffold is a key reason for its prominence in medicinal chemistry. researchgate.net The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. Furthermore, the benzene portion of the molecule can be substituted at various positions to modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which influence a compound's biological activity. ontosight.ai
Indazole derivatives have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govresearchgate.netnih.govontosight.ai This broad activity profile has cemented the indazole nucleus as a cornerstone in the development of novel therapeutic agents. nih.gov
Historical Context of Indazole Derivatives in Medicinal Chemistry and Synthetic Organic Chemistry
The first synthesis of an indazole was reported in 1880 by Emil Fischer. researchgate.netresearchgate.net Since then, the field has expanded dramatically, with chemists developing numerous synthetic routes to this important heterocycle. benthamdirect.comnih.gov Early investigations into the biological activities of indazole derivatives laid the groundwork for their eventual use in medicine.
Over the decades, the indazole scaffold has been incorporated into a multitude of drug candidates and marketed drugs. researchgate.netnih.gov Its presence in compounds targeting a diverse array of diseases highlights its adaptability and enduring relevance in pharmaceutical research and development. researchgate.net The continuous evolution of synthetic methodologies has enabled the creation of increasingly complex and potent indazole-based molecules. benthamdirect.com
Specific Research Focus on 4,6-Dibromo-1H-indazol-3-amine within the Broader Indazole Chemical Space
Within the extensive family of indazole derivatives, halogenated indazoles, and specifically 3-aminoindazoles, have garnered significant attention. The introduction of halogen atoms, such as bromine, can profoundly influence a molecule's physicochemical properties and biological activity. Bromine, for instance, can enhance binding affinity to target proteins and improve metabolic stability.
The compound this compound is a di-brominated 3-aminoindazole that serves as a valuable building block in the synthesis of more complex molecules. Its specific substitution pattern, with bromine atoms at positions 4 and 6, and an amine group at position 3, makes it a key intermediate for creating targeted libraries of compounds for screening in various biological assays. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. mdpi.com
Current Research Landscape and Unaddressed Questions Pertaining to this compound
A related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a crucial intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor. researchgate.netnih.gov Research into the synthesis of this and similar halogenated 3-aminoindazoles highlights the demand for practical and cost-effective production methods. researchgate.netnih.govchemrxiv.org
Further exploration of the reactivity of this compound and its utility in the synthesis of novel bioactive molecules remains a key focus. Understanding how the specific placement of the bromine atoms influences its chemical behavior and the biological activity of its downstream products is an area ripe for further investigation.
Structure
3D Structure
属性
IUPAC Name |
4,6-dibromo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVLZGFRLIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716772 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796970-45-1 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dibromo-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Construction of the Indazole Core
The formation of the bicyclic indazole system is achievable through several distinct synthetic paradigms, each offering unique advantages depending on the desired substitution pattern.
A classical and widely recognized method for constructing the 1H-indazole core involves the diazotization of appropriately substituted anilines, followed by an intramolecular cyclization. chemicalbook.com Typically, this involves starting with an o-toluidine (B26562) derivative, where the amino group is converted into a diazonium salt. chemicalbook.com This highly reactive intermediate then undergoes a cyclization reaction involving the adjacent methyl group to form the pyrazole (B372694) ring fused to the benzene (B151609) core. chemicalbook.com
A variation of this approach utilizes o-alkynylanilines as precursors. The diazotization of these compounds, followed by subsequent intramolecular cyclization, provides a direct route to 3-substituted 1H-indazoles. chemicalbook.comresearchgate.net This method leverages the reactivity of the diazonium group with the neighboring alkyne moiety to facilitate ring closure. researchgate.net However, these diazotization methods can be impractical for large-scale preparations and may have limitations based on the stability and reactivity of the diazonium intermediates. acs.orgresearchgate.net
Among the most prevalent and versatile methods for synthesizing 3-aminoindazoles is the reaction of substituted benzonitriles with hydrazine (B178648). rsc.orgresearchgate.net This pathway is particularly relevant for the synthesis of 4,6-Dibromo-1H-indazol-3-amine. The key step involves the reaction of a 2-halobenzonitrile with hydrazine hydrate. chemicalbook.comnih.gov The mechanism proceeds via a nucleophilic aromatic substitution (SNAr) where hydrazine displaces the halogen atom at the ortho position to the nitrile group. nih.gov The resulting intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carbon atom of the nitrile group, leading directly to the formation of the 3-aminoindazole ring system. rsc.orgnih.gov
This strategy has been effectively demonstrated in the synthesis of structurally related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, which is formed from the reaction of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine. nih.govchemrxiv.org Similarly, 5-bromo-1H-indazol-3-amine is synthesized by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. nih.govnih.gov This approach is often high-yielding and provides a direct route to the desired 3-amino functionality. nih.gov
Another effective route involves the condensation of o-halobenzaldehydes or their corresponding O-methyloximes with hydrazine. acs.orgnih.govacs.org The reaction of the E-isomers of O-methyloximes with hydrazine typically leads to the formation of indazoles, while the Z-isomers can yield 3-aminoindazoles through a benzonitrile (B105546) intermediate. acs.orgresearchgate.netnih.gov
Cyclocondensation reactions offer an alternative pathway to the indazole core, often starting from precursors that already contain a portion of the desired heterocyclic structure. A notable example is the Cadogan reductive cyclization. acs.orgorganic-chemistry.org This one-pot method can involve the condensation of an o-nitrobenzaldehyde with an amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes a reductive cyclization, promoted by a reducing agent like tri-n-butylphosphine, to afford the substituted indazole. acs.orgorganic-chemistry.org This approach is valued for its operational simplicity and mild reaction conditions. organic-chemistry.org
Another strategy involves the reductive cyclization of intermediates derived from 2-nitrobenzaldehyde. For instance, condensation with malonic acid in the presence of ammonium (B1175870) formate, followed by reductive cyclization, can yield indazole derivatives. chemicalbook.com These methods are particularly useful for accessing indazoles with specific substitution patterns that may be difficult to achieve through other routes.
Regioselective Functionalization of the Indazole Nucleus
Achieving the specific 4,6-dibromo substitution pattern on the 3-aminoindazole core requires careful regioselective control. This can be accomplished either by functionalizing the pre-formed indazole ring or, more commonly, by constructing the ring from a pre-functionalized aromatic precursor.
Direct bromination of the 1H-indazol-3-amine nucleus often leads to a mixture of products or substitution at undesired positions. For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) resulted in the formation of the undesired 5-bromo regioisomer as the major product. nih.gov This highlights the challenge of controlling regioselectivity on the electron-rich heterocyclic system.
A more effective and regioselective strategy involves the bromination of the benzonitrile precursor prior to the cyclization step with hydrazine. nih.govresearchgate.net This approach leverages the directing effects of the substituents on the benzene ring to install the bromine atoms at the desired positions. For the synthesis of this compound, a plausible precursor would be a di-substituted benzonitrile that can be selectively dibrominated at the positions that will become the 4- and 6-positions of the final indazole product.
The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity. N-Bromosuccinimide (NBS) has been identified as an optimal reagent for the bromination of such precursors, often used in a strong acid medium like sulfuric acid to control reactivity and direct the substitution. nih.govresearchgate.net The conditions can be fine-tuned by adjusting temperature and reaction time to maximize the yield of the desired brominated intermediate. nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 3-Bromo-2,6-dichlorobenzonitrile (%) |
|---|---|---|---|---|
| 1 | 96% H₂SO₄ | 25 | 16 | 75-80 |
| 2 | 96% H₂SO₄ | 0 | 16 | 70 |
| 3 | CF₃SO₃H | 25 | 16 | 65 |
| 4 | CH₃SO₃H | 25 | 16 | No Reaction |
This table is based on the bromination of a model compound and illustrates typical conditions that would be adapted for the synthesis of the precursor to this compound.
The introduction of the amine group at the 3-position of the indazole ring is most efficiently achieved concurrently with the formation of the heterocyclic core itself. As described in section 2.1.2, the reaction between a 2-halo-benzonitrile derivative and hydrazine is the most direct and widely used method for synthesizing 1H-indazol-3-amines. nih.govnih.govresearchgate.net
In this reaction, the nitrile group of the benzonitrile precursor serves as the electrophilic site that is attacked by the hydrazine nitrogen atom during the final cyclization step. rsc.org This intramolecular reaction forms the pyrazole ring and simultaneously establishes the C3-NH₂ bond, directly yielding the 3-aminoindazole product. rsc.orgresearchgate.net This elegant and convergent strategy avoids the need for a separate amination step on a pre-formed indazole, which can be challenging and may require harsh conditions or complex catalytic systems. researchgate.net Therefore, the synthesis of this compound would almost certainly employ this integrated cyclization-amination approach, starting from a suitably substituted 2-halo-3,5-dibromobenzonitrile and reacting it with hydrazine. nih.govchemrxiv.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization of Brominated Indazoles
The bromine atoms at the C4 and C6 positions of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool for this purpose. nih.gov
While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the available literature, the reactivity of other brominated indazoles provides a strong basis for predicting its behavior. For instance, the Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-ones has been successfully demonstrated with a range of aryl and heteroaryl boronic acids. nih.gov Similarly, various 3-aryl-1H-indazol-5-amine derivatives have been synthesized via a microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-indazol-5-amine with arylboronic acids, achieving good to excellent yields. researchgate.net
The typical conditions for such transformations involve a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Indazoles
| Starting Material | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 135 (MW) | 89 | nih.gov |
| 3-Bromo-indazol-5-amine | Arylboronic acid | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane/H2O | 140 (MW) | 75-95 | researchgate.net |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | PdCl2(dppf)·DCM | K2CO3 | 1,4-Dioxane/H2O | 100 | 85 | nih.gov |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acid | Pd(OAc)2 | CsF | DMF | 95-100 | 92 | ias.ac.in |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Based on these analogous reactions, it is anticipated that this compound could be selectively functionalized at either the C4 or C6 position, or at both sites, depending on the reaction conditions and the stoichiometry of the reagents. The differential reactivity of the two bromine atoms could potentially be exploited to achieve regioselective derivatization.
Other Sophisticated Synthetic Routes for Accessing this compound and Related Analogs
Beyond the derivatization of the pre-formed dibromoindazole core, advanced synthetic strategies can be employed to construct the indazole ring system itself, incorporating the desired substitution pattern from the outset.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not prominently reported, general MCR strategies for indazole synthesis are known. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles. organic-chemistry.org By selecting appropriately substituted starting materials, such as a 2,4-dibromo-6-cyanobenzaldehyde, it is conceivable that a multicomponent strategy could be devised for the synthesis of the target molecule or its close analogs.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. samipubco.com In the context of synthesizing this compound and its derivatives, several green approaches can be considered.
One key aspect is the use of environmentally benign solvents. Research has shown the successful synthesis of substituted 1-H-indazole derivatives using an eco-friendly ethanol-water solvent system. researchgate.net Another green approach involves the use of milder and more sustainable catalysts, such as ammonium chloride, which has been used for the synthesis of 1-H-indazoles via a grinding protocol. samipubco.com
Furthermore, alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption. nih.govresearchgate.netrsc.org Ultrasound-assisted bromination of indazoles using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be a rapid and efficient method for introducing bromine atoms onto the indazole core. rsc.orgnih.gov
Table 2: Application of Green Chemistry Principles in Indazole Synthesis
| Green Principle | Application in Indazole Synthesis | Example | Reference |
|---|---|---|---|
| Safer Solvents | Use of ethanol-water mixtures | Synthesis of novel 1H-indazol-3-amine derivatives | researchgate.net |
| Catalysis | Use of milder, non-toxic catalysts | Ammonium chloride catalyzed synthesis of 1-H-indazoles | samipubco.com |
| Energy Efficiency | Microwave-assisted synthesis | Suzuki-Miyaura coupling of brominated indazoles | nih.govresearchgate.net |
| Energy Efficiency | Ultrasound-assisted reactions | Bromination of indazoles at the C3 position | rsc.orgnih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Large-Scale Synthesis and Process Chemistry Optimization for Industrial Applicability
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost of starting materials, safety, scalability of reaction conditions, and purification methods. For a compound like this compound, which may serve as a key intermediate in pharmaceutical manufacturing, developing a robust and economically viable large-scale synthesis is crucial.
A practical synthesis of the related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed starting from the inexpensive 2,6-dichlorobenzonitrile. nih.govchemrxiv.orgresearchgate.net This two-step process involves a regioselective bromination followed by a cyclization with hydrazine to form the indazole ring. nih.govchemrxiv.orgresearchgate.net This synthesis was successfully demonstrated on a hundred-gram scale and, importantly, does not require column chromatography for purification, which is a significant advantage for industrial production. nih.govchemrxiv.orgresearchgate.net
By analogy, a potential large-scale route to this compound could start from the readily available 2,4-dibromobenzonitrile. The optimization of this process would involve a detailed study of reaction parameters to maximize yield and purity while minimizing costs and waste.
Key considerations for process chemistry optimization would include:
Starting Material Sourcing: Ensuring a reliable and cost-effective supply of 2,4-dibromobenzonitrile.
Reaction Conditions: Optimization of solvent, temperature, reaction time, and reagent stoichiometry to ensure high conversion and selectivity.
Work-up and Isolation: Developing a simple and scalable procedure for product isolation that avoids chromatographic purification, such as crystallization or precipitation.
Safety Assessment: A thorough evaluation of the safety hazards associated with all reagents, intermediates, and reaction conditions.
The successful scale-up of the synthesis of the chloro-bromo analog suggests that a practical and industrially applicable process for this compound is highly feasible.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4,6-Dibromo-1H-indazol-3-amine in solution. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can map out the complete molecular framework.
Proton (¹H) NMR Analysis of Aromatic and Amine Protons
The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the protons remaining on the aromatic ring and the amine and indazole nitrogen atoms. The dibrominated benzene (B151609) portion of the molecule would likely exhibit two distinct signals for the aromatic protons at positions 5 and 7.
Due to the electron-withdrawing nature of the bromine atoms and the influence of the fused pyrazole (B372694) ring, these aromatic protons are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The proton at the C7 position would likely appear as a singlet or a narrow doublet, and the proton at the C5 position would similarly be a singlet or narrow doublet. The protons attached to nitrogen (the amine -NH₂ and the indazole N-H) are expected to produce broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature. The amine protons might appear in the δ 4.5-6.0 ppm range, while the indazole N-H proton is typically more deshielded, appearing further downfield, potentially above δ 10.0 ppm. rsc.org
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H5 | 7.2 - 7.6 | s |
| H7 | 7.5 - 8.0 | s |
| -NH₂ | 4.5 - 6.0 | br s |
| N-H | > 10.0 | br s |
Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Environments
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, seven distinct signals are expected, corresponding to each unique carbon atom in the indazole ring system.
The carbons directly bonded to the bromine atoms (C4 and C6) would be significantly influenced by the halogen's electronegativity and are expected to have chemical shifts in the δ 110-125 ppm range. The carbon bearing the amine group (C3) would be shifted significantly downfield. Aromatic carbons not attached to bromine (C5 and C7) would resonate in the typical aromatic region (δ 115-130 ppm). The quaternary carbons of the ring junction (C3a and C7a) would also be identifiable, often appearing in the δ 120-145 ppm range. researchgate.netresearchgate.net Quaternary carbons generally exhibit weaker signals compared to protonated carbons.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3 | 145 - 155 |
| C3a | 120 - 130 |
| C4 | 110 - 120 |
| C5 | 115 - 125 |
| C6 | 118 - 125 |
| C7 | 125 - 135 |
| C7a | 135 - 145 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the isolated H5 and H7 protons, reinforcing their structural assignment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu This would definitively link the ¹H signals for H5 and H7 to their corresponding ¹³C signals (C5 and C7), providing unequivocal assignments for these positions. acdlabs.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the unambiguous confirmation of its elemental formula (C₇H₅Br₂N₃). The high mass accuracy of this technique can distinguish between compounds with the same nominal mass but different elemental compositions.
The mass spectrum would display a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation patterns observed in the mass spectrum can also provide structural information, revealing how the molecule breaks apart under ionization, which can further support the proposed structure. rsc.org
Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅Br₂N₃ |
| Monoisotopic Mass | 288.8850 Da |
| Isotopic Pattern | Characteristic M, M+2, M+4 pattern due to two bromine atoms |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
For this compound, the IR spectrum would be dominated by absorptions characteristic of the amine (-NH₂) and indazole (N-H) groups, as well as the aromatic ring system. The primary amine group is expected to show two distinct N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. spcmc.ac.inorgchemboulder.com The N-H stretch of the indazole ring typically appears as a broader band in the 3100–3300 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will produce several sharp peaks in the 1450–1620 cm⁻¹ region. Finally, the C-Br stretching vibrations would be found in the fingerprint region at lower wavenumbers, typically between 500 and 700 cm⁻¹. ucla.edu
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine, Asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (Amine, Symmetric) | 3300 - 3400 | Medium |
| N-H Stretch (Indazole) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| N-H Bend (Amine) | 1600 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong (multiple bands) |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-Br Stretch | 500 - 700 | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. Although a specific crystal structure for this compound is not publicly available, the analysis would hypothetically proceed as follows:
A suitable single crystal of this compound would be grown, typically through slow evaporation of a solvent, and then mounted on a diffractometer. The crystal would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be collected. The positions and intensities of the diffracted beams are intrinsically linked to the arrangement of electrons, and therefore atoms, within the crystal lattice.
Expected Molecular Structure Insights: The crystallographic data would confirm the core indazole bicyclic system, a fusion of benzene and pyrazole rings. The analysis would precisely determine the bond lengths and angles of the entire molecule. Key parameters of interest would include the C-Br bond lengths at positions 4 and 6, the C-N bond length of the amine group at position 3, and the geometry of the pyrazole ring.
Supramolecular Assembly: Beyond the individual molecule, X-ray crystallography would reveal the supramolecular architecture—how the molecules pack together in the solid state. This is governed by intermolecular interactions. For this compound, the primary interactions expected to dictate the crystal packing are hydrogen bonds and halogen bonds. The amine (-NH2) group and the indazole N-H are strong hydrogen bond donors, while the nitrogen atoms of the pyrazole ring are potential acceptors. These interactions would likely lead to the formation of extended networks, such as chains or sheets. Additionally, the bromine atoms could participate in halogen bonding, further influencing the supramolecular assembly.
A hypothetical data table summarizing potential crystallographic information is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 980 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.97 |
| Hydrogen Bonding Motifs | N-H···N, N-H···Br |
| Halogen Bonding Interactions | Br···Br, Br···N |
Chromatographic Methods for Purity Assessment and Isolation of Isomers
Chromatography is an indispensable tool for assessing the purity of chemical compounds and for separating mixtures, including isomers. For this compound, High-Performance Liquid Chromatography (HPLC) would be the most common technique for purity determination.
Purity Assessment by HPLC: A standard analytical method would involve dissolving a sample of the compound in a suitable solvent and injecting it into an HPLC system. A reversed-phase column (e.g., C18) would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
The purity of the sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak.
A representative data table for a hypothetical HPLC purity analysis is shown below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 8.2 min |
| Purity (by area %) | >98% |
Isolation of Isomers: During the synthesis of this compound, the formation of other constitutional isomers (e.g., 5,7-dibromo or 4,7-dibromo isomers) is possible. Preparative HPLC could be used to isolate the desired 4,6-dibromo isomer from a mixture. This technique uses a larger column and a higher flow rate to handle larger quantities of material. The fractions corresponding to the different isomer peaks would be collected separately.
Furthermore, if the compound were to be derivatized in a way that introduces a chiral center, chiral chromatography would be necessary to separate the resulting enantiomers. This would involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For indazole derivatives, DFT calculations are employed to determine optimized molecular geometry and predict various chemical properties. nih.gov
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Band Gaps
The electronic and optical properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. irjweb.com These calculations help elucidate the charge transfer interactions occurring within the molecule. While specific HOMO-LUMO energy values for 4,6-Dibromo-1H-indazol-3-amine are not available in the reviewed literature, this analytical approach is standard for characterizing new chemical entities.
Prediction of Reaction Mechanisms and Transition States
DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers associated with different potential pathways, chemists can predict the most likely mechanism for a given reaction. For instance, in reactions involving indazoles, DFT can help determine whether a reaction proceeds via a specific pathway, such as an amination/allenization process, by modeling the energetics of the proposed intermediates and transition states. rsc.org
Tautomeric Preferences and Energetics of 1H-Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical aspect of their chemistry and biological activity.
Computational studies, including DFT and other ab initio methods, are frequently used to calculate the relative energies of different tautomers to predict the most stable form. nih.govnih.govresearchgate.net For most unsubstituted and substituted indazoles, the 1H-tautomer is found to be more stable than the 2H-tautomer. nih.gov However, the specific substituents on the indazole ring can influence this preference. Theoretical calculations provide the energy differences between tautomers, which can be correlated with experimental observations in different solvents. nih.gov For this compound, such calculations would clarify the predominant tautomeric form under various conditions, although specific energetic data from the literature is not currently available.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
To understand how a molecule like this compound might function as a therapeutic agent, molecular docking and dynamics simulations are employed. These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.
Identification of Key Binding Pockets and Residues for Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jocpr.com This process helps identify the binding pocket on the protein and the key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or salt bridges. nih.gov For the indazole scaffold, which is present in numerous approved drugs, docking studies have been used to evaluate binding effectiveness against various targets, including those implicated in cancer. nih.gov Such studies for this compound would be essential to identify its potential biological targets and the specific interactions driving its activity.
Prediction of Binding Affinities and Conformational Changes Upon Binding
Beyond identifying the binding mode, docking simulations provide a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy generally indicates a more stable ligand-target complex. jocpr.comdntb.gov.ua Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time and observe any conformational changes that occur upon binding. nih.gov This provides a more dynamic and realistic view of the interaction than static docking alone. While specific binding affinity data for this compound is not documented in the reviewed sources, these predictive methods are fundamental in modern drug discovery for assessing the potential of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's function, QSAR models can predict the activity of untested compounds and guide the rational design of more potent analogues.
For the this compound scaffold, a QSAR study would typically involve synthesizing a library of derivatives with varied substituents at different positions and evaluating their biological activity against a specific target. The structural features of these molecules are then quantified using molecular descriptors. These descriptors can be broadly categorized as steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP), among others.
A hypothetical QSAR study on a series of this compound derivatives might yield a regression equation similar to:
pIC₅₀ = α(Descriptor 1) + β(Descriptor 2) + γ(Descriptor 3) + C
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), the descriptors represent quantifiable molecular properties, and α, β, and γ are coefficients determined by the statistical analysis, indicating the relative importance of each descriptor.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. nih.govtandfonline.com The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a contour map might indicate that a bulky, electron-donating group is favored at a specific position on the indazole ring, while an electron-withdrawing group is detrimental. tandfonline.com Studies on other indazole derivatives have successfully used these models to understand the structural requirements for activity, for example, as HIF-1α inhibitors. nih.govtandfonline.comresearchgate.net The steric and electrostatic maps generated from such studies provide a structural framework for designing new, more potent inhibitors. nih.gov
Table 1: Hypothetical 3D-QSAR Field Contributions for a Series of Indazole Analogs
| Field Type | Favorable Contribution (%) | Unfavorable Contribution (%) |
| Steric | 45 | 15 |
| Electrostatic | 25 | 8 |
| Hydrophobic | 30 | 5 |
| H-bond Donor | 18 | 10 |
| H-bond Acceptor | 22 | 12 |
This interactive table illustrates the hypothetical percentage contribution of different fields to the biological activity in a 3D-QSAR model. Such data helps medicinal chemists prioritize modifications. For example, focusing on optimizing steric and hydrophobic interactions would be a primary strategy based on this data.
Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reactivity and Intermolecular Interactions
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.net This information is crucial for understanding how a molecule will interact with other molecules, including biological targets like proteins and enzymes.
The MEP map uses a color spectrum to denote different potential values. Typically:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack and can act as hydrogen bond donors.
Green/Yellow: Denotes regions of neutral or intermediate potential.
For this compound, an MEP analysis would likely reveal several key features:
The nitrogen atoms of the indazole ring and the exocyclic amine group would be expected to show regions of negative potential (red or yellow), highlighting their role as potential hydrogen bond acceptors.
The hydrogen atoms of the amine group and the N-H of the indazole ring would exhibit positive potential (blue), indicating their capacity to act as hydrogen bond donors.
The bromine atoms, being electronegative, would create a complex potential landscape. While the halogen atom itself is electron-rich, the region directly opposite the C-Br bond (the σ-hole) can be electron-deficient and thus have a positive potential, enabling it to form halogen bonds, a type of non-covalent interaction important in ligand-receptor binding.
Understanding these electrostatic features is paramount for predicting the non-covalent interactions that govern the binding of this compound to its biological target. The MEP surface provides a visual hypothesis for the key pharmacophoric features, guiding the design of compounds with improved binding affinity and selectivity. The analysis of MEP surfaces has been instrumental in understanding the reactivity and interaction patterns of various heterocyclic systems. researchgate.net
Table 2: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity/Interaction |
| Amine Group (-NH₂) | Negative (on N), Positive (on H) | Red/Yellow, Blue | H-bond acceptor, H-bond donor |
| Indazole Ring Nitrogens | Negative | Red/Yellow | H-bond acceptor, coordination site |
| Indazole N-H | Positive | Blue | H-bond donor |
| Bromine Atoms | Negative (general), Positive (σ-hole) | Red/Yellow, Light Blue | Halogen bonding potential |
| Aromatic Ring | Neutral to Slightly Negative | Green/Yellow | π-π stacking interactions |
This interactive table summarizes the expected electrostatic potential characteristics across different regions of the this compound molecule, linking these features to their potential roles in intermolecular interactions.
Medicinal Chemistry and Comprehensive Biological Activity Profiling
Structure-Activity Relationship (SAR) Studies of 4,6-Dibromo-1H-indazol-3-amine and its Analogs
Influence of Bromine Substituents at the 4- and 6-Positions on Potency and Selectivity
The substitution pattern on the indazole ring is a critical determinant of a compound's biological activity. The introduction of bromine atoms at the C-4 and C-6 positions significantly influences the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
In the context of Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibition, a key target in cancer immunotherapy, the nature of substituents at the C-4 and C-6 positions is crucial for potency and selectivity. Research on 4,6-disubstituted-1H-indazoles has shown that modifications at these positions directly impact inhibitory activity against both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.gov Specifically, studies involving a series of 6-bromo-1H-indazole-4-amine derivatives revealed that substituents at the C-6 position significantly affect the activity and selectivity profile for IDO1/TDO. nih.govnih.gov The bromine atom, being a large and electron-withdrawing group, can enhance binding affinity through halogen bonding or other favorable interactions within the enzyme's active site, while also sterically guiding the molecule's orientation. The correlation of IDO1 inhibitory activity with the heme-binding affinity of 4,6-disubstituted indazoles underscores the importance of the electronic landscape created by these substituents.
For kinase inhibition, substitutions at these positions can exploit specific subpockets within the ATP-binding site. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the C-4 position of the indazole was identified as a vector for optimization, allowing derivatives to extend into a new binding subpocket. Similarly, modifications at the C-6 position have been shown to be vital for potent FGFR inhibition. The dual substitution with bulky bromine atoms at both C-4 and C-6 would be expected to impose significant steric constraints, potentially enhancing selectivity for kinases with larger binding pockets or excluding it from those with smaller, more restricted sites.
Role of the 3-Amino Group and its Derivatives in Biological Efficacy
The 3-amino group of the indazole scaffold is arguably its most critical feature for kinase inhibition. It consistently functions as the primary anchor to the "hinge region" of the kinase ATP-binding pocket, a flexible glycine-rich loop that connects the N- and C-lobes of the enzyme. The efficacy of this interaction relies on the formation of one or two key hydrogen bonds between the amine (as a donor) and the backbone carbonyls of hinge residues, such as glutamate (B1630785) and methionine. researchgate.net In the case of Bcr-Abl kinase, molecular modeling has shown that the indazole N-H and the 3-NH2 hydrogens are engaged in vital hydrogen bonds with the carboxyl group of Glu316 and the backbone of Met318, respectively. researchgate.net
Conformational Flexibility and Steric Effects of Substituents on Biological Activity
The biological activity of indazole-based inhibitors is highly dependent on their ability to adopt a favorable conformation to fit within the target's binding site. The development of "Type II" kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, highlights the importance of conformational adaptability. nih.gov The indazole scaffold is a component of inhibitors designed to stabilize this inactive state, which can offer improved selectivity and overcome certain forms of drug resistance.
Steric effects play a pivotal role, particularly in overcoming resistance mutations. A prominent example is the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to many first- and second-generation inhibitors through steric hindrance. researchgate.net The design of 3-aminoindazole-based inhibitors that can accommodate or circumvent this bulky isoleucine residue has been a major focus of research. nih.gov The steric bulk of the bromine atoms at the C-4 and C-6 positions of this compound would significantly influence its conformational preferences and its ability to fit within sterically constrained pockets, potentially enhancing its selectivity for certain kinase targets while precluding binding to others.
Investigations into Antineoplastic and Antiproliferative Activities
Inhibition of Kinase Targets (e.g., Fibroblast Growth Factor Receptor (FGFR), Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), Breakpoint Cluster-Abelson (Bcr-Abl))
The this compound scaffold has been investigated as a core structure for inhibitors targeting various oncogenic kinases.
Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases is frequently dysregulated in various cancers. Indazole-based compounds have been successfully developed as potent FGFR inhibitors. Structure-based design has led to the optimization of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as highly potent FGFR1 inhibitors. One such optimized compound, an indazole derivative designated 9u, demonstrated exceptional enzyme inhibitory activity with an IC50 of 3.3 nM and potent cellular anti-proliferative activity. sigmaaldrich.com This demonstrates the suitability of the 4,6-disubstituted indazole core for targeting the FGFR family.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): The Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell growth and proliferation. While many kinase inhibitors targeting upstream proteins like Raf or receptor tyrosine kinases indirectly affect ERK signaling, direct inhibition of ERK by this compound itself is not prominently documented in the reviewed literature. However, given the scaffold's broad applicability in kinase inhibition, its potential to inhibit kinases within the MAPK pathway remains an area for further investigation.
Breakpoint Cluster-Abelson (Bcr-Abl): The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). The 3-aminoindazole scaffold has proven highly effective in designing potent Bcr-Abl inhibitors, particularly against the challenging T315I mutant. nih.gov Research has led to the discovery of diarylamide 3-aminoindazoles that act as pan-BCR-ABL inhibitors. By modifying the scaffold, a compound designated AKE-72 was developed, which exhibited outstanding potency against wild-type Bcr-Abl (IC50 < 0.5 nM) and the T315I mutant (IC50 = 9 nM). nih.gov This highlights the power of the 3-aminoindazole core to generate inhibitors that can overcome significant clinical resistance mechanisms.
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| Indazole Derivative 9u | FGFR1 | 3.3 nM | sigmaaldrich.com |
| Compound 28a (3-aminoindazole analog) | c-Met | 1.8 nM | nih.gov |
| AKE-72 (3-aminoindazole analog) | Bcr-Abl (Wild-Type) | < 0.5 nM | nih.gov |
| AKE-72 (3-aminoindazole analog) | Bcr-Abl (T315I Mutant) | 9 nM | nih.gov |
Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity
Beyond direct kinase inhibition, the indazole scaffold is a potent modulator of the tumor microenvironment through the inhibition of IDO1. IDO1 is an enzyme that suppresses T-cell-mediated antitumor immunity by catabolizing the essential amino acid tryptophan. Inhibiting IDO1 is a key strategy in cancer immunotherapy.
A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of IDO1 and TDO. nih.gov Within these studies, specific analogs demonstrated potent enzymatic and cellular inhibition. For example, compound 35 from one series showed an IDO1 enzymatic IC50 value of 0.74 µM and was also active in cell-based assays (1.37 µM in HeLa cells). nih.gov This compound also demonstrated in vivo antitumor activity. nih.gov Further studies on 4,6-disubstituted-1H-indazole-4-amine derivatives identified compounds with nanomolar potency against TDO and dual-target activity against both IDO1 and TDO. nih.gov The SAR analysis confirmed that substituents at the C-4 and C-6 positions were beneficial for activity, indicating that the 4,6-dibromo substitution pattern is a promising motif for designing potent IDO1 inhibitors. nih.gov
| Compound | Target Enzyme | Activity (IC50, Enzymatic) | Reference |
|---|---|---|---|
| Compound 35 | IDO1 | 0.74 µM | nih.gov |
| Compound 35 | TDO | 2.93 µM | nih.gov |
| HT-37 | IDO1 | 0.91 µM | nih.gov |
| HT-37 | TDO | 0.46 µM | nih.gov |
| HT-28 | TDO | 0.62 µM | nih.gov |
| HT-30 | TDO | 0.17 µM | nih.gov |
Effects on Cancer Cell Line Viability and Proliferation
The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anti-cancer properties. While direct studies on the anti-proliferative effects of this compound are not extensively documented in publicly available research, the broader class of 1H-indazole-3-amine derivatives has demonstrated considerable potential in curbing the growth of various cancer cell lines.
Research into a series of novel 1H-indazole-3-amine derivatives revealed their capability to inhibit the proliferation of a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG2) cells. The anti-proliferative activity of these compounds was evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated a range of potencies across the different cell lines, highlighting the influence of various substitutions on the indazole core.
For instance, one of the most promising compounds in a synthesized series, designated as 6o , exhibited a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. This particular derivative also showed a degree of selectivity, with a higher IC50 value of 33.2 µM against the normal human embryonic kidney cell line HEK-293, suggesting a potential therapeutic window.
The general structure-activity relationship (SAR) of these indazole derivatives suggests that the nature and position of substituents on the indazole ring and its associated moieties play a crucial role in determining their anti-proliferative efficacy and selectivity against different cancer cell types. The presence of halogen atoms, such as bromine, on the indazole core is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its biological activity. Although specific data for the 4,6-dibromo substitution pattern on the 3-aminoindazole scaffold is not detailed in these studies, the established anti-cancer potential of the parent structure provides a strong rationale for its investigation.
| Compound | Target Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) |
|---|---|---|---|
| Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 33.2 |
Mechanism of Action Studies: Induction of Apoptosis and Cell Cycle Regulation (e.g., p53/MDM2 pathway modulation)
The anti-cancer effects of indazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancerous cells. The tumor suppressor protein p53 plays a critical role in these processes, acting as a "guardian of the genome" by halting cell division or initiating apoptosis in response to cellular stress or DNA damage. The activity of p53 is tightly regulated by its negative regulator, the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The p53-MDM2 interaction is a key therapeutic target in oncology.
Studies on promising 1H-indazole-3-amine derivatives have provided insights into their potential mechanisms of action. For example, the aforementioned compound 6o was found to induce apoptosis in K562 leukemia cells in a concentration-dependent manner. Further investigation into its molecular mechanism suggested that its apoptotic effects may be mediated through the inhibition of Bcl2 family members, which are key regulators of the intrinsic apoptotic pathway, and by modulating the p53/MDM2 pathway.
By interfering with the p53-MDM2 interaction, certain small molecules can prevent the degradation of p53, leading to its accumulation in the cell. This elevated level of active p53 can then trigger the transcription of target genes involved in cell cycle arrest and apoptosis, ultimately leading to the demise of the cancer cell. While the precise interactions of this compound with the p53/MDM2 pathway have not been specifically elucidated, the evidence from structurally related compounds suggests that this is a plausible and likely mechanism of action for its potential anti-cancer activity. The ability of the indazole scaffold to serve as a platform for designing molecules that can effectively modulate this critical cancer pathway underscores its importance in the development of novel oncology therapeutics.
Research on Anti-inflammatory and Immunomodulatory Properties
Cyclooxygenase-2 (COX-2) Inhibition
The indazole scaffold is a core structural motif in a number of compounds with anti-inflammatory properties. nih.gov Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response, with COX-2 being the inducible isoform that is upregulated at sites of inflammation. While there is a lack of direct experimental data confirming this compound as a specific inhibitor of COX-2, in silico molecular docking studies have been conducted on indazole-based natural alkaloids to evaluate their potential as COX-2 inhibitors. pnrjournal.com
These computational studies have shown that the indazole nucleus can fit into the active site of the COX-2 enzyme. For instance, a newly designed indazole scaffold demonstrated a high binding affinity for COX-2, with a docking score of -7.46 kcal/mol, which was more favorable than the reference drug indomethacin (B1671933) (-6.42 kcal/mol). pnrjournal.com Such in silico findings suggest that the indazole core could serve as a valuable template for the design of novel COX-2 inhibitors. However, it is important to emphasize that these are computational predictions, and experimental validation is necessary to confirm the COX-2 inhibitory activity of this compound and its derivatives. The anti-inflammatory effects observed in some indazole-containing compounds may be attributable to COX-2 inhibition, but other mechanisms could also be involved.
Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization
Recent research has identified the indazole scaffold as a key component in the development of potent blockers of Calcium-Release Activated Calcium (CRAC) channels. Current time information in Pasuruan, ID. These channels are crucial for the activation of mast cells, which are key players in allergic and inflammatory responses. The influx of calcium through CRAC channels triggers the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine (B1213489) and cytokines. researchgate.net
A structure-activity relationship (SAR) study of a series of indazole-3-carboxamides has demonstrated their ability to act as potent CRAC channel blockers and, consequently, to stabilize mast cells. Current time information in Pasuruan, ID. This study revealed that the specific regiochemistry of the amide linker at the 3-position of the indazole ring is critical for the inhibition of calcium influx and the subsequent release of the pro-inflammatory mediator β-hexosaminidase. Current time information in Pasuruan, ID.
One notable derivative, 12d , an indazole-3-carboxamide, was shown to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50 value. Current time information in Pasuruan, ID. This highlights the potential of the indazole core, as found in this compound, to serve as a foundation for the development of novel immunomodulatory agents that target mast cell-mediated inflammation through the blockade of CRAC channels.
Evaluation of Antimicrobial and Antitubercular Activities
Inhibition of Bacterial Enzymes (e.g., DNA gyrase)
The indazole nucleus has been explored for its potential as a source of new antibacterial agents. nih.gov While specific studies on the antimicrobial properties of this compound are limited, research on related bromo-indazole derivatives has shown promising results. For example, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov Some of these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov
Furthermore, the indazole scaffold has been identified as a novel class of inhibitors for bacterial DNA gyrase B (GyrB), a clinically validated target for antibiotics. nih.govnih.gov Through physicochemical property optimization of a pyrazolopyridone hit, researchers discovered that replacing the more polar pyrazolopyridone with an indazole moiety improved cell penetration and resulted in compounds with excellent enzymatic and antibacterial activity. nih.gov These indazole derivatives demonstrated potent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov
Disruption of Bacterial Cell Membranes
There is currently no specific scientific evidence to suggest that this compound functions as an antibacterial agent through the disruption of bacterial cell membranes. Research into the antibacterial properties of the broader class of indazole derivatives has primarily focused on other mechanisms of action.
Studies have shown that certain indazole derivatives exhibit antibacterial activity by inhibiting crucial bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. By inhibiting the GyrB subunit of this enzyme, these compounds prevent the proper supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. Another identified mechanism involves the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a key protein in bacterial cell division, and its inhibition prevents the formation of the Z-ring, a structure necessary for cytokinesis, thereby halting bacterial proliferation.
While these findings highlight the potential of the indazole scaffold in developing new antibacterial agents, further research is required to determine if this compound or its derivatives possess any activity related to the disruption of bacterial cell membranes.
Studies on Antiviral Efficacy, Particularly as Intermediates in HIV Treatment (e.g., Lenacapavir Synthesis)
There is no direct evidence in the reviewed scientific literature indicating that this compound is used as an intermediate in the synthesis of the antiretroviral drug Lenacapavir or other HIV treatments.
However, a structurally similar compound, 7-Bromo-4-chloro-1H-indazol-3-amine , has been identified as a key heterocyclic fragment in the synthesis of Lenacapavir. nih.govresearchgate.net Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. nih.gov The synthesis of this complex molecule involves the convergence of several intermediate fragments, with 7-Bromo-4-chloro-1H-indazol-3-amine being a crucial component. nih.govresearchgate.net Researchers have developed practical, scalable synthetic routes to produce this intermediate from inexpensive starting materials like 2,6-dichlorobenzonitrile. nih.govresearchgate.net
The established role of a bromo-indazol-amine derivative in the synthesis of a major anti-HIV therapeutic underscores the importance of this chemical class in antiviral drug development. While this compound itself is not currently implicated, its structural similarity to a key Lenacapavir intermediate suggests that it could be a subject of interest in the exploration of new antiviral agents or alternative synthetic pathways.
Exploration of Antidiabetic and Metabolic Syndrome Targets
While no specific studies on the antidiabetic or metabolic syndrome-related activities of this compound have been found, the broader family of indazole derivatives has been extensively investigated for these therapeutic targets.
The antagonism of the glucagon (B607659) receptor (GCGR) is a promising strategy for managing type 2 diabetes by reducing hepatic glucose production. nih.govresearchgate.net Several novel series of indazole and indole (B1671886) derivatives have been discovered and optimized as potent GCGR antagonists. nih.govresearchgate.net Through structure-activity relationship (SAR) studies, researchers have identified indazole-based compounds with excellent pharmacokinetic properties, including low clearance, long half-life, and good oral bioavailability in preclinical models. nih.gov One study highlighted indazole-based β-alanine derivatives that significantly inhibited glucagon-mediated blood glucose increase in an acute dog glucagon challenge test when administered orally. researchgate.net These findings demonstrate the potential of the indazole scaffold to yield effective oral therapies for type 2 diabetes. nih.govresearchgate.net
Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a therapeutic approach for type 2 diabetes. A class of 1,4-disubstituted indazole derivatives has been identified as potent allosteric glucokinase activators (GKAs). researchgate.net Structure-based drug design and scaffold morphing approaches led to the discovery of compounds that effectively activate GK in both enzyme and cell-based assays. researchgate.net Optimized indazole-based GKAs have demonstrated efficacy in oral glucose tolerance tests in rodent models of type 2 diabetes, showcasing their potential for development as antidiabetic agents. researchgate.net
G-protein coupled receptors such as GPR120 (also known as FFAR4) and GPR40 (FFAR1) are activated by free fatty acids and are involved in glucose and lipid metabolism, making them attractive targets for metabolic diseases. An indazole-6-phenylcyclopropylcarboxylic acid series has been identified as a source of selective GPR120 agonists. rsc.org SAR studies led to the identification of a specific structural motif—(S,S)-cyclopropylcarboxylic acid—that confers selectivity for GPR120 over GPR40. rsc.org These selective agonists have demonstrated activity in oral glucose tolerance studies, indicating their therapeutic potential for diabetes. rsc.org
Analysis of Off-Target Activities and Selectivity Profiles (e.g., hERG inhibition)
The off-target activity of drug candidates is a critical aspect of preclinical safety assessment. One of the most important off-targets is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, as its inhibition can lead to life-threatening cardiac arrhythmias.
For the broader class of indazole derivatives, hERG inhibition has been identified as a potential liability. For example, a selective indazole-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), while effective in a mouse model of mania, was found to be a potent hERG inhibitor, which prevented its further development. nih.gov Subsequent research focused on mitigating this hERG activity by modulating the physicochemical properties of the indazole derivatives, such as lipophilicity and basicity. nih.gov This effort led to the development of a potent GSK-3β inhibitor with reduced hERG affinity and promising in vitro ADME properties. nih.gov
In another study focused on developing agents for acute myeloid leukaemia, the incorporation of a nitrogen atom into the indazole ring of a compound significantly reduced its hERG liability, which was attributed to a change in the molecule's dipole vector. These studies highlight that while the indazole scaffold can be associated with hERG inhibition, targeted chemical modifications can successfully mitigate this risk.
A review of 1,4-disubstituted indazole derivatives as glucokinase activators also noted that a promising compound exhibited inhibitory activity against hERG, indicating the need for careful selectivity profiling within this chemical class. nih.gov
Currently, there is no specific data available on the hERG inhibition or the broader selectivity profile of this compound itself.
Translational Applications and Future Drug Discovery Prospects
4,6-Dibromo-1H-indazol-3-amine as a Versatile Building Block in Complex Pharmaceutical Syntheses
The strategic placement of two bromine atoms on the indazole core of this compound provides two reactive sites for synthetic modification. These bromine atoms serve as valuable handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This chemical reactivity allows for the introduction of diverse molecular fragments at specific positions on the indazole ring, enabling the construction of large and structurally complex molecules.
The 1H-indazol-3-amine moiety itself is a well-established pharmacophore, known to act as an effective "hinge-binding" fragment in many protein kinase inhibitors. This region of the molecule can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Therefore, using this compound as a starting material allows for the development of kinase inhibitors where the core scaffold provides the primary binding interaction, while the substituents introduced at the 4- and 6-positions can be tailored to target specific sub-pockets of the ATP-binding site, thereby enhancing potency and selectivity.
An analogous compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a critical intermediate in the synthesis of Lenacapavir, a potent, first-in-class inhibitor of the HIV-1 capsid. This highlights the significance of halogenated 3-aminoindazoles as foundational elements in the synthesis of groundbreaking therapeutics. The synthetic utility demonstrated by this related compound underscores the potential of this compound in similar complex syntheses.
Design and Synthesis of Next-Generation Indazole-Based Drug Candidates
The design of new drug candidates based on the this compound scaffold often employs structure-based drug design and molecular hybridization strategies. By utilizing the known binding modes of existing indazole-based drugs, medicinal chemists can design novel derivatives that are predicted to have improved affinity and selectivity for their intended biological targets.
For example, in the development of Polo-like kinase 4 (PLK4) inhibitors, a class of anticancer agents, the N-(1H-indazol-6-yl)benzenesulfonamide core was identified as a potent scaffold. Starting with a lead compound, researchers can systematically introduce various substituents to probe the structure-activity relationship (SAR). A similar approach can be applied to this compound, where one of the bromine atoms can be functionalized with a benzenesulfonamide moiety, and the other can be modified to optimize interactions with the target protein.
The synthesis of these next-generation candidates would typically involve a multi-step sequence starting with the functionalization of one or both bromine atoms via palladium-catalyzed cross-coupling reactions. This could be followed by modification of the 3-amino group to introduce further diversity and fine-tune the compound's physicochemical properties.
Table 1: Potential Synthetic Reactions for Modifying this compound
| Reaction Type | Reagents and Conditions | Purpose |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduction of aryl or heteroaryl groups at the 4- and/or 6-position to explore hydrophobic pockets in the target protein. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of C-N bonds to introduce amino groups, which can serve as hydrogen bond donors or acceptors. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkynyl groups, which can be used as linkers or to access specific regions of the binding site. |
Strategies for Lead Optimization and Preclinical Development
Once a promising lead compound derived from this compound is identified, the process of lead optimization begins. This stage aims to enhance the compound's drug-like properties, including potency, selectivity, metabolic stability, and pharmacokinetic profile, while minimizing any potential toxicity.
Structure-activity relationship (SAR) studies are central to lead optimization. By synthesizing a series of analogues where the substituents at the 4- and 6-positions, as well as on the 3-amino group, are systematically varied, researchers can determine which modifications lead to improved biological activity. For instance, studies on other indazole derivatives have shown that the addition of specific functional groups can significantly impact potency and selectivity against different kinases.
Table 2: Key Parameters in Lead Optimization of Indazole Derivatives
| Parameter | Optimization Strategy | Desired Outcome |
|---|---|---|
| Potency | Modify substituents to enhance binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. | Lower IC₅₀ or EC₅₀ values, indicating that a smaller concentration of the drug is needed for a therapeutic effect. |
| Selectivity | Design modifications that exploit differences in the amino acid residues of the target protein compared to off-target proteins. | Reduced off-target effects and a better safety profile. |
| Metabolic Stability | Introduce groups that block sites of metabolic degradation (e.g., replacing a metabolically labile methyl group with a cyclopropyl group). | Increased half-life in the body, potentially allowing for less frequent dosing. |
| Solubility | Add polar functional groups (e.g., morpholine, piperazine) to improve aqueous solubility. | Better absorption and distribution in the body. |
Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in guiding these optimization efforts by predicting how changes in the molecular structure will affect binding to the target.
Potential for Combination Therapies Involving this compound Derivatives
As our understanding of disease biology grows, it is becoming increasingly clear that targeting a single pathway is often insufficient for treating complex diseases like cancer. This has led to a growing interest in combination therapies, where two or more drugs with different mechanisms of action are used together to achieve a synergistic therapeutic effect.
Derivatives of this compound, particularly those developed as kinase inhibitors, are promising candidates for use in combination therapies. For example, a potent and selective inhibitor of a key signaling kinase could be combined with a traditional cytotoxic chemotherapy agent. The kinase inhibitor could block the signaling pathways that drive cancer cell proliferation and survival, making the cells more susceptible to the DNA-damaging effects of the chemotherapeutic agent.
Another potential combination strategy would be to co-administer an indazole-based kinase inhibitor with an immune checkpoint inhibitor. Many cancers evade the immune system by upregulating checkpoint proteins. By inhibiting the signaling pathways within the cancer cell, the indazole derivative could potentially alter the tumor microenvironment in a way that enhances the efficacy of the immune checkpoint inhibitor, leading to a more robust anti-tumor immune response. Identifying the most effective combination strategies will require extensive preclinical testing in relevant cancer models.
Challenges and Future Research Directions
Development of More Sustainable and Cost-Effective Synthetic Routes
The advancement of brominated indazol-3-amines from laboratory curiosities to clinically viable candidates hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic routes can involve harsh reagents, multiple steps, and costly purification techniques like column chromatography. nih.gov
Future research should prioritize:
Green Chemistry Approaches: Utilizing less hazardous solvents, reducing waste, and improving atom economy are paramount. Methodologies like ultrasound-assisted synthesis, which can offer milder reaction conditions and improved yields, present a promising avenue. nih.gov The use of safer brominating agents, such as N-bromosuccinimide (NBS) over elemental bromine, can also mitigate safety and environmental concerns. nih.gov
Process Optimization for Scale-Up: A significant challenge is transitioning from small-scale laboratory synthesis to large-scale industrial production. Research into practical, chromatography-free purification methods and the use of inexpensive, readily available starting materials is crucial. nih.govresearchgate.net For instance, developing regioselective bromination and cyclization steps from low-cost precursors could provide a more economical route for large-scale manufacturing. nih.govchemrxiv.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety for exothermic reactions, and facilitate easier scale-up compared to traditional batch processes. Exploring flow-based syntheses for 4,6-Dibromo-1H-indazol-3-amine could lead to more efficient and consistent production.
In-Depth Mechanistic Understanding of Observed Biological Activities
While various indazole derivatives have demonstrated significant biological activities, a detailed mechanistic understanding, particularly for di-brominated analogs like this compound, is often lacking. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in kinases, but the precise influence of the bromine atoms at the 4 and 6 positions on target binding and selectivity requires further elucidation. nih.gov
Key areas for future investigation include:
Target Engagement and Binding Mode Analysis: Utilizing techniques such as X-ray crystallography and cryo-electron microscopy to solve co-crystal structures of this compound or its derivatives bound to their biological targets. This would provide invaluable atomic-level insights into the specific interactions driving potency and selectivity.
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of analogs to probe the role of the bromine substituents. SAR studies can clarify whether the bromines act as simple space-filling groups, participate in halogen bonding with the target protein, or modulate the electronic properties of the indazole ring system to influence binding affinity. nih.gov
Cellular Pathway Analysis: Moving beyond enzymatic assays to understand how these compounds affect cellular signaling pathways. Techniques like Western blotting, flow cytometry, and proteomics can reveal downstream effects of target inhibition, such as the induction of apoptosis or cell cycle arrest, providing a clearer picture of the compound's functional consequences in a biological system. nih.govbohrium.com
Exploration of Novel Biological Targets and Therapeutic Areas for Brominated Indazol-3-amines
The indazole core is a versatile scaffold found in compounds targeting a wide array of proteins, suggesting that this compound could have applications beyond currently identified activities. nih.gov Its unique structure makes it a valuable building block for synthesizing potential therapeutic agents for various diseases. chemimpex.com
Future research should aim to:
Expand Target Screening: Systematically screen this compound and its derivatives against broad panels of biological targets, such as diverse kinase families, epigenetic targets, and metabolic enzymes. The indazole scaffold has shown promise in inhibiting targets like VEGFR-2, FGFRs, EGFR, and IDO1. nih.govnih.govnih.gov
Investigate New Therapeutic Areas: Based on screening results, explore novel therapeutic applications. While oncology and neurology are prominent areas for indazole-based compounds, there is potential in other fields such as infectious diseases. chemimpex.comeurekaselect.com For example, some indazole derivatives have been designed to inhibit bacterial DNA gyrase B, suggesting a potential role as antibacterial agents. eurekaselect.com
Develop Multi-Target Inhibitors: The ability of some indazole derivatives to inhibit multiple receptor tyrosine kinases (RTKs) suggests the potential for developing multi-targeted agents. mdpi.com Such compounds could be particularly effective in complex diseases like cancer, where multiple signaling pathways are often dysregulated.
| Potential Biological Targets for Indazole Scaffolds | Therapeutic Area |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Oncology (Anti-angiogenesis) |
| FGFRs (Fibroblast Growth Factor Receptors) | Oncology |
| EGFR (Epidermal Growth Factor Receptor) | Oncology |
| IDO1 (Indoleamine 2,3-dioxygenase) | Oncology, Immunology |
| DNA Gyrase B | Infectious Diseases (Antibacterial) |
| Lck (Lymphocyte-specific protein tyrosine kinase) | Immunology, Autoimmune Diseases |
Advanced Predictive Modeling for De Novo Design of Highly Potent and Selective Analogs
Computational chemistry and machine learning offer powerful tools to accelerate the drug discovery process. By leveraging existing data on indazole derivatives, these methods can guide the synthesis of novel analogs with improved properties.
Future directions in this area include:
Fragment-Based and Structure-Guided Design: Employing computational techniques like fragment-led de novo design to create novel series of inhibitors. nih.gov This involves using the this compound core as a starting point and computationally exploring different substituents to optimize interactions with a specific target's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of brominated indazol-3-amines with their biological activity. These models can predict the potency of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Machine Learning and AI: Using advanced machine learning algorithms to analyze large datasets and identify complex patterns that are not apparent through traditional analysis. AI can help predict not only potency but also selectivity, pharmacokinetic properties, and potential toxicity, enabling a more holistic approach to de novo drug design.
Addressing Potential Toxicity and Pharmacokinetic Challenges in Drug Development
A promising lead compound must possess not only high potency but also a favorable safety and pharmacokinetic profile to become a successful drug. Halogenated compounds, including brominated ones, can sometimes present challenges in these areas.
Critical future research includes:
Early-Stage Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicity studies early in the development process. This includes assessing cytotoxicity against normal cell lines, genotoxicity, and potential off-target effects. nih.gov GHS hazard classifications for related compounds suggest potential for skin and eye irritation and acute toxicity, warranting careful evaluation. nih.gov
Pharmacokinetic (PK) Optimization: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. Research has shown that modifying the core indazole structure can significantly improve PK properties like oral bioavailability. nih.gov Studies should focus on metabolic stability, plasma protein binding, and identifying potential drug-drug interactions.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dibromo-1H-indazol-3-amine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and characterized via /-NMR and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal XRD (e.g., SHELX refinement ) confirms structural integrity. Thermal stability is assessed via TGA/DSC.
| Analytical Technique | Key Parameters |
|---|---|
| HPLC | Column: C18; Mobile phase: MeCN/H2O (70:30); Flow rate: 1.0 mL/min |
| XRD | Resolution: ≤1.0 Å; R-factor: <0.05 |
Q. How can researchers design experiments to assess the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS every 24 hours for 7 days. Use Arrhenius kinetics to extrapolate shelf-life .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs via regioselective substitution at the 4- and 6-positions. Test bioactivity (e.g., kinase inhibition ) and correlate with electronic (Hammett σ constants) and steric (Taft parameters) properties. Computational modeling (DFT or molecular docking) predicts binding affinities to target proteins like EGFR or Aurora kinases .
| Derivative | Substituent | IC50 (nM) |
|---|---|---|
| 4-Cl,6-Br | Electron-withdrawing | 12.3 ± 1.2 |
| 4-Me,6-Br | Electron-donating | 48.7 ± 3.1 |
Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer : Contradictory reports often arise from solvent polarity or catalyst loading variations. Systematically test Pd(PPh) vs. XPhos precatalysts in DMF vs. THF. Monitor reaction progress via -NMR (if fluorinated substrates) and optimize using Design of Experiments (DoE) .
Q. What advanced techniques characterize surface interactions of this compound in environmental systems?
- Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to study adsorption on indoor/outdoor particulates. Quantify adsorption isotherms (Langmuir vs. Freundlich models) under controlled humidity and oxidant exposure (e.g., ozone) .
Methodological Considerations
- Data Contradiction Analysis : When replication fails, cross-validate using orthogonal techniques (e.g., XRD vs. neutron diffraction for ambiguous crystallographic data ).
- Ethical Compliance : Adhere to institutional protocols for handling brominated compounds, given potential toxicity (LD studies recommended ).
Key Research Gaps
- Mechanistic studies on halogen bonding in biological systems.
- Long-term ecotoxicological impact in aqueous environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
